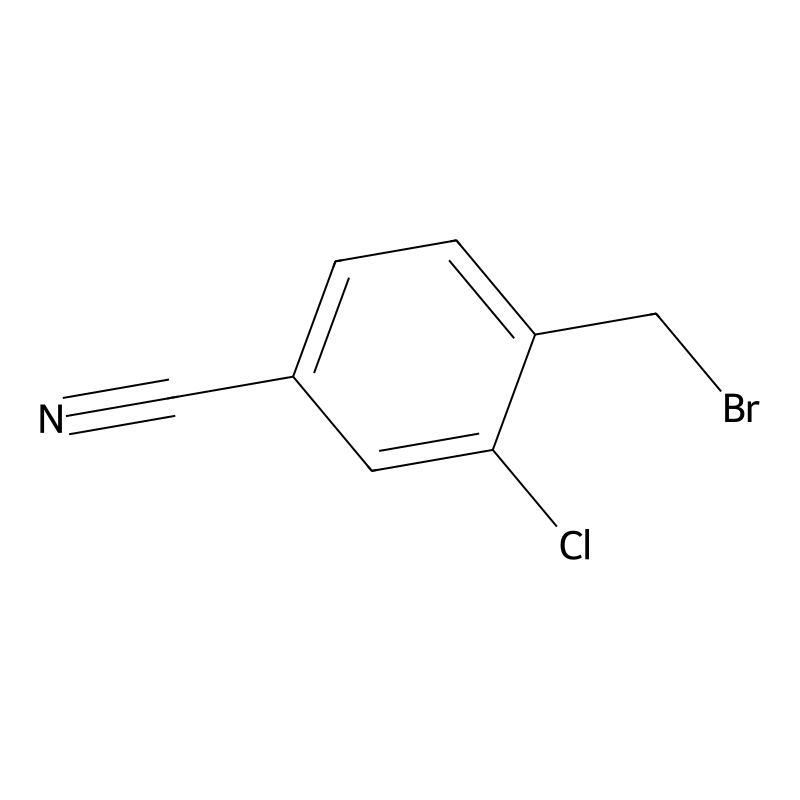4-(Bromomethyl)-3-chlorobenzonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Conclusion
4-(Bromomethyl)benzonitrile, with its unique reactivity and versatility, contributes significantly to both coordination chemistry and heterocyclic chemistry. Its applications span ligand design, catalysis, and the synthesis of biologically relevant compounds. Researchers continue to explore novel uses for this compound, making it an intriguing subject of study in the scientific community .
4-(Bromomethyl)-3-chlorobenzonitrile is an organic compound with the molecular formula CHBrClN and a molecular weight of 216.46 g/mol. It features a bromomethyl group and a chlorobenzonitrile structure, making it a member of the benzonitrile family. This compound is characterized by its significant reactivity due to the presence of halogen atoms, which can participate in various
There is no documented information regarding a specific mechanism of action for 4-(bromomethyl)-3-chlorobenzonitrile.
Due to the absence of specific data, it is advisable to handle 4-(bromomethyl)-3-chlorobenzonitrile with caution, assuming it might possess similar hazards to other aralkyl halides. Here are some general safety considerations:
- Potential Skin and Respiratory Irritant: Aralkyl halides can irritate skin and mucous membranes. Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling.
- Suspected Carcinogen: Some aralkyl halides are classified as carcinogens. Handle with care and avoid unnecessary exposure.
- Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles, leading to the formation of new compounds.
- Electrophilic Aromatic Substitution: The chlorobenzonitrile moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
- Reduction Reactions: The nitrile group can be reduced to amines or aldehydes under specific conditions.
These reactions highlight the compound's versatility in synthetic organic chemistry .
The compound has been studied for its biological properties, particularly as an inhibitor of various enzymes. It has shown potential as an inhibitor of aldosterone synthase and aromatase, which are important targets in treating conditions such as hypertension and certain cancers. Additionally, it exhibits cytotoxic effects against various cancer cell lines, indicating its potential use in cancer therapeutics .
Several synthesis methods have been reported for 4-(Bromomethyl)-3-chlorobenzonitrile:
- Bromination of 3-Chlorobenzonitrile: This method involves the bromination of 3-chlorobenzonitrile using bromine or a brominating agent in a suitable solvent.
- Bromomethylation: The introduction of the bromomethyl group can be achieved through the reaction of 3-chlorobenzonitrile with formaldehyde and hydrobromic acid under acidic conditions.
- Halogen Exchange Reactions: This involves exchanging one halogen for another, using appropriate reagents to facilitate the reaction.
These methods allow for the efficient production of 4-(Bromomethyl)-3-chlorobenzonitrile in laboratory settings .
4-(Bromomethyl)-3-chlorobenzonitrile finds applications in various fields:
- Pharmaceuticals: Due to its biological activity, it is explored as a potential drug candidate for treating hormonal disorders and certain types of cancer.
- Chemical Intermediates: It serves as an intermediate in the synthesis of other organic compounds, particularly in developing agrochemicals and fine chemicals.
- Research: The compound is used in academic research to study reaction mechanisms involving halogenated compounds.
Its unique structure contributes to its utility across these applications .
Studies on the interactions of 4-(Bromomethyl)-3-chlorobenzonitrile with biological systems have indicated that it may act as a substrate or inhibitor for various cytochrome P450 enzymes. Specifically, it has been identified as a CYP1A2 inhibitor, which may influence drug metabolism and pharmacokinetics. Understanding these interactions is crucial for assessing its safety and efficacy as a therapeutic agent .
Several compounds share structural similarities with 4-(Bromomethyl)-3-chlorobenzonitrile. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(Bromomethyl)-2,5-dimethoxybenzonitrile | CHBrN | Contains methoxy groups; different reactivity |
| 4-(Bromomethyl)-3-fluorobenzonitrile | CHBrFN | Fluorine substituent alters electronic properties |
| 4-(Bromomethyl)-3-nitrobenzonitrile | CHBrNO | Nitro group introduces additional reactivity |
| 4-Bromobenzonitrile | CHBrN | Lacks the bromomethyl group; simpler structure |








